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Compound of Interest

Compound Name: (+)-Quinpirole hydrochloride

CAS No.: 73625-62-4

Cat. No.: B1680404

Get Quote

Executive Summary & Stereochemical Definition
Quinpirole (Code: LY171555) is a selective dopamine D2/D3 receptor agonist originally

developed by Eli Lilly as a simplified ergoline derivative. It is a cornerstone tool compound in

neuropharmacology for studying dopaminergic signaling, schizophrenia models, and

obsessive-compulsive behaviors.

Critical Stereochemical Distinction:

(-)-Quinpirole (LY171555): The biologically active enantiomer with high affinity for D2/D3

receptors. Configuration: (4aR, 8aR).

(+)-Quinpirole (LY181990): The inactive enantiomer (distomer), often used as a negative

control in receptor binding and behavioral studies. Configuration: (4aS, 8aS).

While the standard "Quinpirole" refers to the (-)-isomer, this guide addresses the specific

request for the (+)-enantiomer, detailing the resolution process required to isolate it from the

racemic mixture.
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Historical Context & Structural Logic
The discovery of Quinpirole stemmed from the "ergoline partial structure" hypothesis.

Researchers Bach and Kornfeld at Eli Lilly sought to strip the complex ergoline skeleton down

to its essential pharmacophore to improve selectivity and bioavailability.

Ergoline Scaffold: The rigid tetracyclic structure of ergot alkaloids (e.g., pergolide).

Pyrazoloquinoline Innovation: By retaining the C and D rings of the ergoline system and

replacing the indole moiety with a pyrazole ring, they created the trans-

octahydropyrazolo[3,4-g]quinoline system. This modification maintained the critical distance

between the basic nitrogen and the aromatic element required for D2 receptor binding.
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Figure 1: Evolution from the ergoline scaffold to the selective pyrazoloquinoline

pharmacophore.

Chemical Identity
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Property Specification

IUPAC Name
(4aS,8aS)-5-propyl-4,4a,5,6,7,8,8a,9-octahydro-

1H-pyrazolo[3,4-g]quinoline hydrochloride

CAS Number 85798-09-0 (Generic/Racemic: 80373-22-4)

Formula C₁₃H₂₁N₃ · HCl

Molecular Weight 255.79 g/mol

Chirality (+)-Enantiomer (4aS, 8aS)

Solubility Water (100 mM), DMSO (25 mM)

Synthesis & Resolution Protocol
The synthesis of (+)-Quinpirole relies on the construction of the racemic octahydroquinoline

core followed by a critical optical resolution step. The method described below follows the

classic Bach & Kornfeld route.

Phase 1: Construction of the Bicyclic Core
The synthesis begins with the formation of the decahydroquinoline ring system.

Starting Material: 1-propyl-4-piperidinone.

Annulation: Reaction with pyrrolidine to form the enamine, followed by Michael addition with

acrylonitrile or methyl acrylate, and subsequent cyclization yields the 1-propyl-6-

oxodecahydroquinoline intermediate.

Isomerization: The ring junction is equilibrated to the thermodynamically stable trans-fused

isomer.

Phase 2: Optical Resolution (The Critical Step)
To obtain the specific (+)-enantiomer (or the active (-)-enantiomer), the ketone intermediate

must be resolved before the final pyrazole formation.
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Reagent: (-)-Di-p-toluoyl-L-tartaric acid (or (+)-tartaric acid derivatives depending on the

desired isomer).

Process:

Dissolve racemic trans-1-propyl-6-oxodecahydroquinoline in methanol/acetone.

Add the chiral acid to form diastereomeric salts.

Fractional Crystallization: The salt of the (4aR, 8aR) isomer (precursor to active

Quinpirole) typically crystallizes differently from the (4aS, 8aS) isomer.

Isolation: Filter the crystals. For (+)-Quinpirole, you isolate the (4aS, 8aS) ketone from the

mother liquor or the specific salt fraction.

Basification: Treat the resolved salt with NaOH to liberate the free chiral ketone: (+)-trans-

1-propyl-6-oxodecahydroquinoline.

Phase 3: Pyrazole Ring Formation
Once the chiral ketone is isolated, the pyrazole ring is fused.

Formylation: React the (+)-ketone with dimethylformamide dimethyl acetal (DMF-DMA) in

refluxing toluene.

Mechanism: Formation of a dimethylaminomethylene group at the C7 position (alpha to

the ketone).

Cyclization: Treat the intermediate with hydrazine hydrate in ethanol.

Mechanism: Hydrazine attacks the enaminone, followed by cyclization and dehydration to

form the pyrazole ring.

Salt Formation: Dissolve the resulting free base in ethanol and add concentrated HCl to

precipitate (+)-Quinpirole hydrochloride.

Synthetic Workflow Diagram
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Figure 2: Step-by-step synthetic pathway for isolating (+)-Quinpirole.

Pharmacological Implications
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It is vital for researchers to verify the enantiomeric purity of their Quinpirole supply.

Selectivity: The (-)-enantiomer is approximately 100-1000x more potent at D2 receptors than

the (+)-enantiomer.

Usage:

(-)-Quinpirole: Used to induce locomotor activity, yawning, and checking behaviors (OCD

models).

(+)-Quinpirole: Used to demonstrate that observed effects are stereospecific and mediated

by dopamine receptors rather than off-target physicochemical effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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